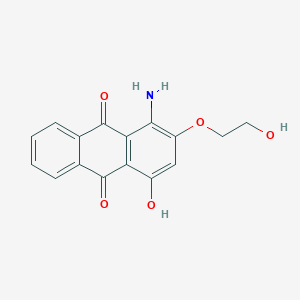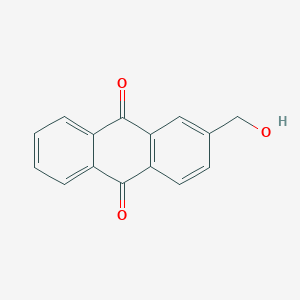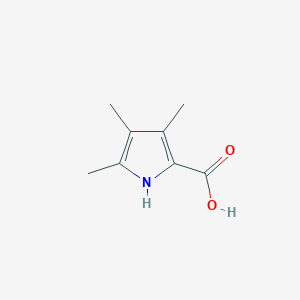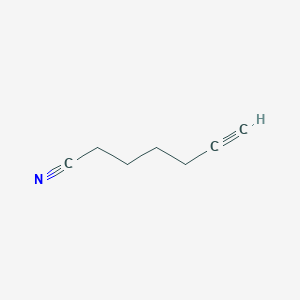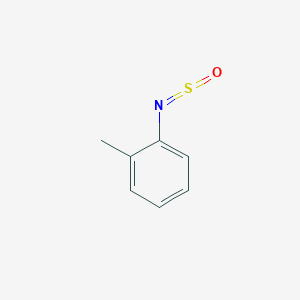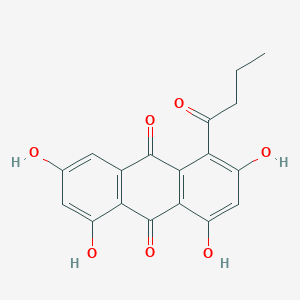![molecular formula C20H21N3O2 B097049 Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy- CAS No. 16688-22-5](/img/structure/B97049.png)
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy- is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Mecanismo De Acción
PD 153035 binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity. This results in the inhibition of downstream signaling pathways that promote cell growth and survival. PD 153035 also induces the internalization and degradation of EGFR, leading to a decrease in the number of receptors on the cell surface.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer effects, PD 153035 has been shown to have other biochemical and physiological effects. The compound has been shown to inhibit platelet aggregation and reduce the production of reactive oxygen species. PD 153035 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD 153035 is a potent and selective inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, the compound has some limitations for lab experiments. PD 153035 is not very soluble in water, which can make it difficult to prepare solutions for in vitro experiments. The compound also has poor bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on PD 153035. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the investigation of the combination of PD 153035 with other anti-cancer agents to enhance its effectiveness. Additionally, the potential applications of PD 153035 in other diseases, such as inflammatory disorders, should be explored.
Métodos De Síntesis
The synthesis of PD 153035 involves several steps, including the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-amino-4-methoxypyridine to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to form the intermediate, which is further reacted with 2-chloro-4-nitroaniline to form the final product PD 153035.
Aplicaciones Científicas De Investigación
PD 153035 has been extensively studied for its potential applications in cancer therapy. The compound has been shown to be a potent inhibitor of EGFR, which is a transmembrane receptor that plays a critical role in the regulation of cell growth and differentiation. Overexpression of EGFR has been observed in many types of cancer, including lung, breast, and colon cancer. Inhibition of EGFR by PD 153035 has been shown to inhibit cancer cell growth and induce apoptosis.
Propiedades
Número CAS |
16688-22-5 |
|---|---|
Nombre del producto |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy- |
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)phenyl]-5-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O2/c1-22(2)16-9-5-4-7-13(16)14-11-12-23-19(14)21-18-15(20(23)24)8-6-10-17(18)25-3/h4-10,14H,11-12H2,1-3H3 |
Clave InChI |
VCUMKFKKKDCQKO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC=C1C2CCN3C2=NC4=C(C3=O)C=CC=C4OC |
SMILES canónico |
CN(C)C1=CC=CC=C1C2CCN3C2=NC4=C(C3=O)C=CC=C4OC |
Sinónimos |
3-[2-(Dimethylamino)phenyl]-2,3-dihydro-5-methoxypyrrolo[2,1-b]quinazolin-9(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



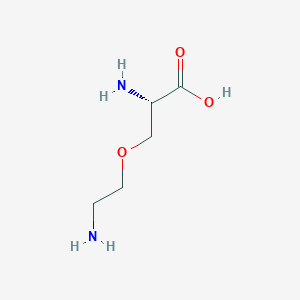

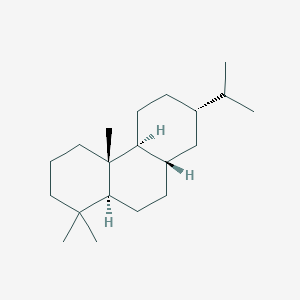
![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)

